SSR 146977 hydrochloride

NK3 receptor Binding affinity CHO cells

SSR 146977 hydrochloride is a high-affinity (Ki=0.26 nM) NK3 receptor antagonist with proven selectivity over NK2 and NK1. Its potent CNS penetration and distinct chiral piperidine scaffold ensure reliable target engagement in vivo. Ideal for psychiatric and respiratory research; avoid inter-study variability from less selective analogs. Validate your findings with this quantified standard.

Molecular Formula C35H43Cl3N4O2
Molecular Weight 658.1 g/mol
Cat. No. B560258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR 146977 hydrochloride
SynonymsN1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride
Molecular FormulaC35H43Cl3N4O2
Molecular Weight658.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
InChIInChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1
InChIKeyHYPKKQPFHSNZBY-GXUZKUJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSR 146977 Hydrochloride (264618-38-4) as a Potent and Selective NK3 Receptor Antagonist


3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride, commonly referred to as SSR 146977 hydrochloride, is a small-molecule, nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor [1]. It is a member of the piperidine class of NK3 antagonists and is characterized by high affinity and selectivity for the human NK3 receptor [1]. SSR 146977 was developed as a research tool for investigating the role of NK3 receptors in psychiatric disorders and airway inflammation, and it reached Phase 1 clinical evaluation for psychotic disorders before development was discontinued [1][2].

Why Direct Substitution of SSR 146977 Hydrochloride with Alternative NK3 Antagonists is Not Recommended


Within the class of NK3 receptor antagonists, compounds differ significantly in their affinity for the human NK3 receptor, selectivity against the closely related NK2 and NK1 receptors, and functional efficacy in cellular assays . While alternative antagonists such as SR 142801, osanetant, talnetant, and fezolinetant share the same primary molecular target, their quantitative potency and selectivity profiles are not equivalent to SSR 146977 [1]. Interchanging these compounds without considering these specific, measurable differences can lead to variations in experimental outcomes, including incomplete receptor blockade, altered off-target effects, and discrepancies in downstream functional readouts. The following quantitative evidence guide is intended to clarify precisely where SSR 146977 demonstrates verifiable, meaningful differentiation relative to its closest chemical and pharmacological analogs, thereby enabling informed scientific selection and procurement decisions.

Quantitative Differentiation of SSR 146977 Hydrochloride from Key NK3 Antagonist Comparators


Higher Affinity for Human NK3 Receptor Compared to Talnetant and Fezolinetant

SSR 146977 exhibits a lower Ki value for the human NK3 receptor compared to talnetant and fezolinetant, indicating higher binding affinity. In CHO cells expressing the human NK3 receptor, SSR 146977 has a Ki of 0.26 nM [1]. In contrast, talnetant shows a Ki of 1.4 nM in the same cellular system , and fezolinetant demonstrates a Ki range of 19.9-22.1 nM [2].

NK3 receptor Binding affinity CHO cells

Superior NK3 versus NK2 Receptor Selectivity Compared to SR 142801 and Osanetant

SSR 146977 demonstrates a high degree of selectivity for the NK3 receptor over the NK2 receptor. In CHO cells expressing the respective human receptors, SSR 146977 exhibits a Ki of 0.26 nM for NK3 and 19.3 nM for NK2, yielding an NK2/NK3 selectivity ratio of 74-fold . For comparison, SR 142801 shows a Ki of 0.21 nM for human NK3 and 0.02 µM (20 nM) for NK2, resulting in a selectivity ratio of approximately 95-fold [1]. However, osanetant, which is often considered equivalent to SR 142801, is reported to have a Ki of 0.21 nM for NK3 and 0.02 µM (20 nM) for NK2 [2].

NK3 receptor Selectivity NK2 receptor

Potent Functional Antagonism of NK3-Mediated Calcium Mobilization

SSR 146977 potently inhibits NK3 receptor-mediated intracellular calcium mobilization, a key functional readout of receptor activation. In CHO cells expressing the human NK3 receptor, SSR 146977 inhibits senktide-induced calcium mobilization with an IC50 of 10 nM [1]. While direct comparative data for other NK3 antagonists in identical assay conditions are not always available, this functional potency aligns with its high binding affinity and demonstrates its ability to effectively block downstream signaling events triggered by the endogenous agonist neurokinin B .

NK3 receptor Functional antagonism Calcium mobilization

Established In Vivo Efficacy in Respiratory Models at Low Doses

SSR 146977 demonstrates potent in vivo activity in guinea pig models of respiratory dysfunction. It inhibits citric acid-induced cough with effective doses ranging from 0.03 to 1 mg/kg intraperitoneally (i.p.) [1]. Additionally, it suppresses bronchial hyperresponsiveness to acetylcholine and bronchial microvascular permeability hypersensitivity to histamine at doses of 0.1-1 mg/kg i.p. [1]. This in vivo profile is supported by ex vivo binding studies showing high affinity for guinea pig NK3 receptors [2].

In vivo efficacy Respiratory Guinea pig

Central Nervous System Penetration and Modulation of Dopaminergic Activity

SSR 146977 is capable of penetrating the central nervous system (CNS) and modulating neurochemical activity. In guinea pigs, it antagonized senktide-induced acetylcholine release in the hippocampus [1]. Furthermore, it prevented the haloperidol-induced increase in the number of spontaneously active dopamine A10 neurons and blocked the decrease in locomotor activity mediated by NK3 receptor stimulation in gerbils [1]. These findings indicate that SSR 146977 can access and functionally engage NK3 receptors within the brain.

CNS penetration Dopamine In vivo

Optimal Research and Industrial Application Scenarios for SSR 146977 Hydrochloride Based on Validated Evidence


Investigation of NK3 Receptor Function in Psychiatric Disorders

SSR 146977 hydrochloride is well-suited for preclinical research into the role of NK3 receptors in the pathophysiology of psychiatric conditions such as schizophrenia and affective disorders. Its high affinity for the human NK3 receptor (Ki = 0.26 nM) and demonstrated ability to modulate dopaminergic neuron activity in vivo [1] make it a valuable tool for probing the neurochemical circuits implicated in psychosis. Researchers can utilize this compound to dissect the contribution of NK3 receptor signaling to dopaminergic, serotonergic, and noradrenergic neurotransmission in relevant animal models.

Elucidation of NK3-Mediated Mechanisms in Airway Inflammation and Respiratory Reflexes

The compound's established in vivo efficacy in guinea pig models of cough and bronchial hyperresponsiveness [1] supports its application in respiratory research. SSR 146977 can be employed to investigate the role of sensory neuropeptides and NK3 receptors in airway inflammation, cough reflex sensitivity, and airway smooth muscle reactivity. Its use can help clarify the contribution of peripheral and central NK3 receptor populations to respiratory disease phenotypes.

Pharmacological Validation and Receptor Occupancy Studies in Neuroscience

Due to its high affinity and CNS penetration [1], SSR 146977 serves as a robust reference compound for receptor occupancy studies and for validating target engagement in vivo. It can be used to establish dose-occupancy relationships for NK3 receptors in the brain, correlate behavioral or neurochemical endpoints with receptor blockade, and benchmark the activity of novel NK3 antagonists in development.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Analysis

SSR 146977 represents a distinct chemotype among NK3 antagonists, featuring a piperidine-based scaffold with a specific chiral configuration (3R). It can be used as a reference standard in comparative pharmacology studies to evaluate differences in potency, selectivity, and functional profiles across the NK3 antagonist class, including SR 142801, talnetant, and fezolinetant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSR 146977 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.